6-bromo-2,3-dihydro-1H-inden-5-amine

Lipophilicity ADME Prediction Halogen Substitution

Researchers seeking efficient diversification of bicyclic SGLT inhibitor scaffolds often face limitations with chloro or fluoro analogs due to their inertness in cross-coupling. 6-Bromo-2,3-dihydro-1H-inden-5-amine (CAS 53474-09-2) is a halogenated aminoindane specifically designed to overcome this barrier. · Enables palladium-catalyzed Suzuki coupling for late-stage aryl/heteroaryl installation, directly exploiting the weaker C-Br bond (~285 kJ/mol) for efficient oxidative addition. · Its bromine anomalous signal supports X-ray crystallographic phasing, validating target engagement in fragment-based screening. · Computed XLogP3 of 2.8 and TPSA of 26 Ų align with CNS drug space, offering a balanced lipophilicity profile for multiparameter optimization.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B1290167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,3-dihydro-1H-inden-5-amine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1)Br)N
InChIInChI=1S/C9H10BrN/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,11H2
InChIKeySZFFECLZIYWBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydro-1H-inden-5-amine Procurement Overview


6-Bromo-2,3-dihydro-1H-inden-5-amine (CAS 53474-09-2) is a brominated aminoindane with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol [1]. It is categorized as a research chemical and synthetic building block, featuring a primary amine at the 5-position and a bromine atom at the 6-position of the indane scaffold . This halogenated bicyclic arylamine is utilized in medicinal chemistry programs, including as an intermediate in the synthesis of sodium-glucose linked transporter (SGLT) inhibitors .

Synthetic building block for medicinal chemistry and library synthesis
Key intermediate in SGLT inhibitor programs (patent US-9828366-B2)
Bromine enables mild Pd-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings

Why Halogenated Aminoindanes Are Not Freely Interchangeable


In-class halogenated aminoindanes (e.g., 6-chloro, 6-fluoro, or 6-iodo analogs) cannot be considered interchangeable due to profound differences in atomic radius, electronegativity, and bond dissociation energy that govern both chemical reactivity and biomolecular interactions [1]. The carbon-bromine bond (~285 kJ/mol) is significantly weaker than C-Cl (~397 kJ/mol) and C-F (~490 kJ/mol), making the brominated derivative uniquely suited for oxidative addition in palladium-catalyzed cross-coupling reactions, a key step in generating diverse compound libraries [1]. Furthermore, the bromine atom’s polarizability and van der Waals radius directly influence lipophilicity (computed XLogP3) and steric occupancy of halogen-binding pockets in biological targets, meaning even a single halogen swap can eliminate target engagement or alter pharmacokinetic profiles [2]. The quantitative evidence below demonstrates where these differences manifest measurably.

6-Chloro analog
Higher C–Cl bond energy limits oxidative addition efficiency in Pd-catalyzed cross-couplings compared to the bromo derivative.
6-Fluoro analog
Lower computed lipophilicity reduces membrane permeability potential, altering CNS penetration characteristics.
6-Iodo analog
Higher molecular weight and light sensitivity compromise synthetic utility and long-term storage stability.

Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity vs. Chloro and Fluoro Analogs

The 6-bromo substituent confers an intermediate computed XLogP3 of 2.8, compared to 2.3 for the 6-chloro analog and 1.7 for the 6-fluoro analog [1]. This quantitative increment in predicted lipophilicity directly impacts membrane permeability and CNS penetration potential, making the brominated compound a balanced candidate for programs requiring both permeability and solubility [1].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 2.8 | +0.5 vs chloro (2.3), +1.1 vs fluoro (1.7)
Supports balanced permeability-solubility window distinct from chloro/fluoro analogs
Computed by XLogP3 algorithm (PubChem 2025.04.14)
Lipophilicity ADME Prediction Halogen Substitution

Molecular Weight and Lead-Likeness vs. Iodo and Des-Halo Analogs

With a molecular weight of 212.09 g/mol and a topological polar surface area (TPSA) of 26 Ų, the 6-bromo derivative occupies a favorable lead-like chemical space that is heavier than the des-halo analog (5-aminoindane, MW 133.19 g/mol) but markedly lighter than the 6-iodo analog (MW 259.09 g/mol) [1]. The TPSA value of 26 Ų, driven solely by the primary amine, remains constant across all 6-halogen analogs, indicating that the molecular weight difference is the primary driver of pharmacokinetic property divergence [1].

Molecular weight & lead-likeness
Cross-study comparable
MW 212.09 g/mol (TPSA 26 Ų) | –47.0 g/mol vs iodo (259.09), +78.9 vs des-halo (133.19)
Retains lead-like mass (
Computed by PubChem 2.2 / Cactvs 3.4.8.18
C–Br bond energy & coupling
Class-level inference
C–Br BDE ≈ 285 kJ/mol | C–Cl 397, C–F 490, C–I 214 kJ/mol
Intermediate reactivity supports mild Pd(0) oxidative addition and sequential diversification
Gas-phase homolytic BDE; aryl halide reference data
Regioisomeric differentiation
Supporting evidence
1,3-relationship (6-bromo-5-amino) vs 1,2-relationship in 5-bromo-4-amino isomer
Pharmacophoric geometry may differ; no direct comparative binding data available
Structural analysis based on IUPAC numbering; GPCR SAR literature inferred
Molecular Properties Lead-Likeness Scaffold Selection

Carbon-Bromine Bond Energy and Cross-Coupling Selectivity

The C-Br bond dissociation energy (BDE) of approximately 285 kJ/mol is significantly lower than that of C-Cl (~397 kJ/mol) and C-F (~490 kJ/mol), making the 6-bromo derivative uniquely suited for mild oxidative addition with Pd(0) catalysts in Suzuki, Heck, and Buchwald-Hartwig couplings [1]. This enables sequential functionalization strategies where the more reactive C-Br bond is engaged first, leaving a less reactive C-Cl or C-F bond intact for subsequent diversification, a capability not available to the chloro- or fluoro-only analogs [1].

C–Br bond energy & coupling
Class-level inference
C–Br BDE ≈ 285 kJ/mol | C–Cl 397, C–F 490, C–I 214 kJ/mol
Intermediate reactivity supports mild Pd(0) oxidative addition and sequential diversification
Gas-phase homolytic BDE; aryl halide reference data
Cross-Coupling Reactivity Synthetic Utility Bond Dissociation Energy

Regioisomeric Differentiation from 5-Bromo-4-amino Isomer

The regioisomer 5-bromo-2,3-dihydro-1H-inden-4-amine (CAS 2260959-47-3) has the bromine and amine substituents on adjacent carbon atoms versus the 1,3-relationship in the target compound . This 1,2-substitution pattern alters the vector of the amine hydrogen bond donor relative to the bromine, affecting both the shape and electronic surface of the molecule. While direct comparative biological data for these two regioisomers is absent from the public domain, the difference in substitution topology is expected to produce distinct binding modes in target proteins, as has been demonstrated for other indane-based GPCR ligands [1]. The 6-bromo-5-amino orientation presents the amine in a geometry that mimics the phenethylamine pharmacophore more closely than the 5-bromo-4-amino isomer [1].

Regioisomeric differentiation
Supporting evidence
1,3-relationship (6-bromo-5-amino) vs 1,2-relationship in 5-bromo-4-amino isomer
Pharmacophoric geometry may differ; no direct comparative binding data available
Structural analysis based on IUPAC numbering; GPCR SAR literature inferred
Regioisomerism Binding Pockets Structure-Activity Relationships

Procurement-Relevant Application Scenarios


SGLT Inhibitor Intermediate

The compound has been explicitly referenced in patents covering bicyclic SGLT inhibitors (US-9828366-B2) [1]. The 6-bromo substitution enables late-stage diversification via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the SGLT2 hydrophobic pocket, a synthetic step not efficiently accessible from the chloro or fluoro analogs due to their higher bond dissociation energies [1].

Crystallographic Heavy Atom Phasing

With a molecular weight of 212.09 g/mol and a single bromine heavy atom, this compound serves as a suitable fragment for X-ray crystallographic soaking experiments where bromine's anomalous scattering signal facilitates experimental phasing, a capability absent in the des-halo (5-aminoindane) and less effective with the lighter chlorine analog [2].

Orthogonal Cross-Coupling Platform

The C-Br bond's intermediate reactivity (BDE ~285 kJ/mol) allows it to serve as the first diversification point in sequential cross-coupling strategies for constructing bis-arylated indane libraries, a synthetic sequence that cannot be executed with the chloro analog without forcing conditions that risk decomposition of sensitive functional groups [3].

CNS Lead Optimization Benchmarking

The computed XLogP3 of 2.8 and TPSA of 26 Ų place this compound within the favorable range for CNS drug candidates (typically XLogP 2–5, TPSA < 60 Ų), providing a balanced lipophilicity window that differs measurably from the chloro (XLogP ~2.3) and fluoro (XLogP ~1.7) analogs, making it a candidate comparator for multiparameter optimization cycles in CNS programs [4].

Application
Selection Property
Validation Focus
SGLT Inhibitor Intermediate
Bromine as Suzuki coupling handle
Late-stage diversification reactivity
Crystallographic Heavy Atom Phasing
Bromine anomalous scattering
Soaking experiment compatibility
Orthogonal Cross-Coupling Platform
C–Br bond reactivity
Sequential functionalization with C–Cl/F retention
CNS Lead Optimization Benchmarking
Balanced lipophilicity and low TPSA
CNS MPO scoring and permeability assessment
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